

Isochandalone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Isochandalone

Cat. No.: B170849

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IUPAC Name: 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

CAS Number: 121747-90-8

Summary

Isochandalone is a naturally occurring isoflavone that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, biological activities, and known mechanisms of action, with a focus on its impact on cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₄ O ₅	N/A
Molecular Weight	404.45 g/mol	N/A
Appearance	White to off-white powder	N/A
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents.	N/A

Biological Activity and Quantitative Data

Isochandalone has demonstrated a range of biological activities, including antifungal and antibacterial properties. The following table summarizes the available quantitative data on its bioactivity.

Activity	Test System	Result
Antifungal	Pyricularia oryzae	Complete inhibition at 50 µg/mL
Antibacterial	Staphylococcus aureus ATCC 25923	MIC > 256 µg/mL
Antibacterial	Methicillin-resistant Staphylococcus aureus (MRSA) SK1	MIC > 256 µg/mL

Experimental Protocols

Extraction of Isochandalone from Lupinus albus (White Lupine)

While specific, detailed protocols for the extraction of **isochandalone** are not readily available in the public domain, a general methodology can be inferred from the extraction of similar isoflavonoids from lupin species. The following is a generalized protocol and should be optimized for specific laboratory conditions.

Objective: To extract and isolate **isochandalone** from the roots of *Lupinus albus*.

Materials:

- Dried and powdered roots of *Lupinus albus*
- Methanol (ACS grade)
- Hexane (ACS grade)

- Ethyl acetate (ACS grade)
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography columns
- Thin-layer chromatography (TLC) plates and developing chamber
- Standard analytical equipment (balances, glassware, etc.)

Procedure:

- Extraction:
 - Macerate the dried, powdered root material of *Lupinus albus* with methanol at room temperature for 48-72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Solvent Partitioning:
 - Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
 - Perform liquid-liquid partitioning with hexane to remove nonpolar constituents. Discard the hexane layer.
 - Subsequently, partition the aqueous methanol layer with ethyl acetate. The isoflavonoids, including **isochandalone**, are expected to partition into the ethyl acetate phase.
 - Collect the ethyl acetate layer and concentrate it to dryness.
- Chromatographic Purification:
 - Subject the dried ethyl acetate extract to column chromatography on silica gel.

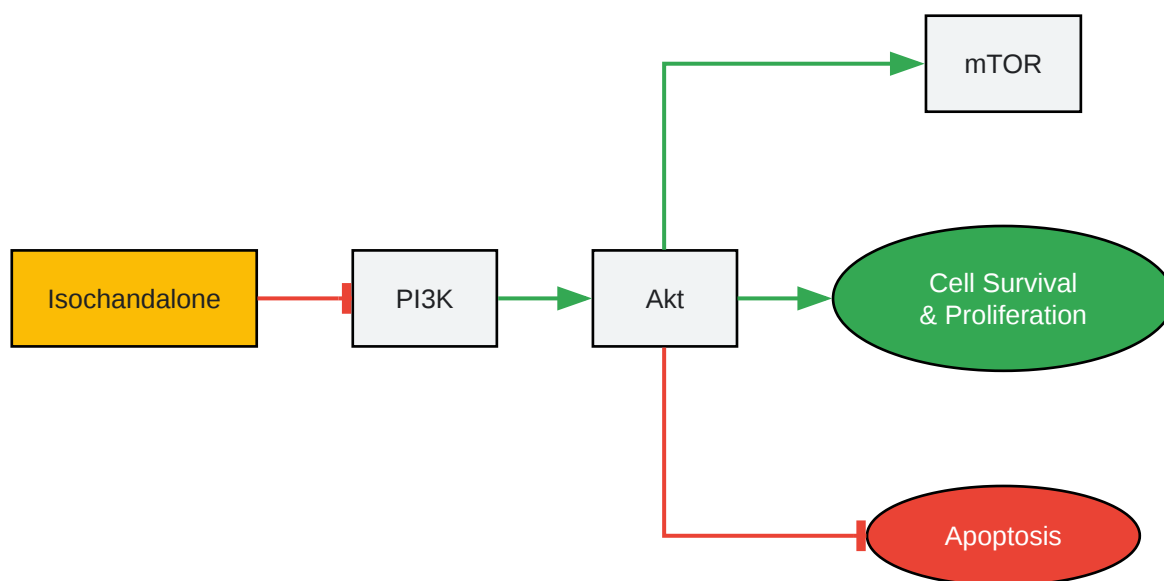
- Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
- Monitor the fractions using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light.
- Combine fractions containing the compound of interest, as determined by comparison with a standard if available, or by further analytical methods.
- Further purification may be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC).
- Characterization:
 - Confirm the identity and purity of the isolated **isochandalone** using spectroscopic methods such as Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR) and Mass Spectrometry (MS).

Signaling Pathways Modulated by Isoflavones

Isoflavones as a class of compounds are known to modulate a variety of cellular signaling pathways implicated in cancer and inflammation. While direct studies on **isochandalone** are limited, the following pathways are key targets for related isoflavones and represent probable mechanisms of action for **isochandalone**.

Akt Signaling Pathway

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Isoflavones have been shown to inhibit the phosphorylation and activation of Akt, leading to downstream effects on cell growth and apoptosis.[\[1\]](#)[\[2\]](#)

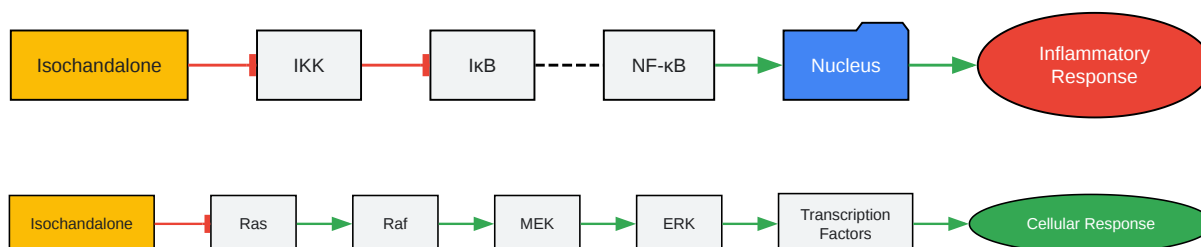


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Caption: Putative inhibition of the PI3K/Akt pathway by **isochandalone**.

NF- κ B Signaling Pathway

The NF- κ B pathway is a key regulator of inflammation and immune responses. Isoflavones can inhibit the activation of NF- κ B, thereby reducing the expression of pro-inflammatory genes.



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